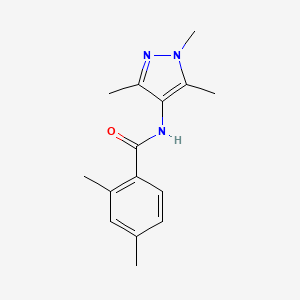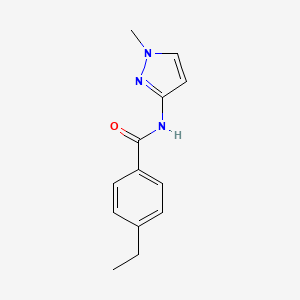
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which in turn leads to the activation of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PARP activity, induction of apoptosis, inhibition of cell cycle progression, and inhibition of cancer cell migration and invasion. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis of this compound can be challenging, and the yield obtained using current methods is relatively low.
Future Directions
Future research on 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide could focus on improving its solubility in water, developing more efficient synthesis methods, and exploring its potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential drug targets for combination therapy.
Synthesis Methods
The synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been achieved using various methods, including the reaction of 2,2-difluorovinylmagnesium bromide with 1-(tetrahydrofuran-2-yl)methyl-1H-pyrazole-3-carboxamide, and the reaction of 2,2-difluorovinylmagnesium bromide with 1-(tetrahydrofuran-2-yl)methyl-3,5-dimethyl-1H-pyrazole-4-carboxamide. The yield of this compound obtained using these methods ranges from 40-70%.
Scientific Research Applications
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
1-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2/c11-10(12)15-4-3-8(14-15)9(16)13-6-7-2-1-5-17-7/h3-4,7,10H,1-2,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINOWHMBLWHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)



![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

